N-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1996 by Pfizer, Inc. and has since been the subject of numerous scientific studies.
Wirkmechanismus
CP-690,550 works by inhibiting the activity of Janus kinase enzymes, which play a key role in the immune response. By inhibiting these enzymes, CP-690,550 can reduce inflammation and prevent the immune system from attacking healthy tissues.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a number of biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, CP-690,550 can reduce the activity of T cells, which play a key role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CP-690,550 is that it has been extensively studied and has a well-understood mechanism of action. Additionally, it has been shown to be effective in treating a variety of autoimmune diseases. However, CP-690,550 can have side effects, including an increased risk of infection and the potential for liver damage.
Zukünftige Richtungen
There are a number of potential future directions for research on CP-690,550. One area of interest is the development of more targeted immunosuppressive agents that can selectively inhibit specific Janus kinase enzymes. Additionally, researchers are interested in exploring the potential use of CP-690,550 in combination with other immunosuppressive agents to improve its effectiveness and reduce the risk of side effects. Finally, there is ongoing research into the potential use of CP-690,550 in treating other conditions, such as inflammatory bowel disease and lupus.
Synthesemethoden
The synthesis of CP-690,550 involves a multi-step process that begins with the reaction of 4-chloroaniline with 2-(4-methyl-1-piperazinyl)acetic acid. The resulting intermediate is then reacted with methanesulfonyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been primarily studied for its potential use as an immunosuppressive agent. It has been shown to be effective in treating a variety of autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. Additionally, CP-690,550 has been studied for its potential use in preventing transplant rejection.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-16-7-9-17(10-8-16)14(19)11-18(22(2,20)21)13-5-3-12(15)4-6-13/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPJZHFDDVIVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.